1,3-Propanediol

Descripción

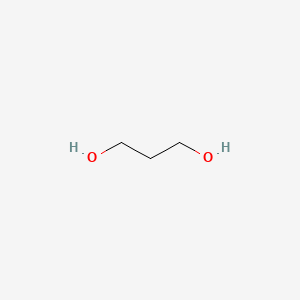

Structure

3D Structure

Propiedades

IUPAC Name |

propane-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8O2/c4-2-1-3-5/h4-5H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPFDHNVEDLHUCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8O2 | |

| Record name | 1,3-propanediol | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/1,3-propanediol | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

31714-45-1, 345260-48-2 | |

| Record name | Poly(trimethylene ether) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31714-45-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bio-PDO homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=345260-48-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID8041246 | |

| Record name | 1,3-Propanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8041246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

76.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; Liquid, Other Solid, Colorless to pale yellow liquid; [Merck Index] Colorless odorless liquid; [Alfa Aesar MSDS] | |

| Record name | 1,3-Propanediol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3-Propanediol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9616 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

210-212 °C | |

| Record name | 1,3-Propanediol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8263 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

Flash Point: 174 °F/ 345 °C /closed cup/ | |

| Record name | 1,3-Propanediol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8263 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Miscible with water, Very soluble in ethyl ether; slightly soluble in benzene, Miscible with alcohol | |

| Record name | 1,3-Propanediol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8263 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.0597 at 20 °C/4 °C | |

| Record name | 1,3-Propanediol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8263 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.04 [mmHg], 0.0441 mm Hg at 25 °C | |

| Record name | 1,3-Propanediol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9616 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1,3-Propanediol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8263 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless to pale yellow, very viscid liquid | |

CAS No. |

504-63-2 | |

| Record name | 1,3-Propanediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=504-63-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Propanediol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000504632 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Propanediol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02774 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 1,3-PROPANEDIOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65426 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Propanediol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3-Propanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8041246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Propane-1,3-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.271 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PROPANEDIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5965N8W85T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1,3-Propanediol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8263 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

The Biocatalytic Conversion of Glycerol to 1,3-Propanediol: A Kinetic Perspective

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The biotransformation of glycerol (B35011), a surplus co-product of the biodiesel industry, into the valuable chemical intermediate 1,3-propanediol (B51772) (1,3-PDO) represents a cornerstone of sustainable industrial biotechnology. This process, primarily carried out by microorganisms such as Clostridium butyricum, Klebsiella pneumoniae, and Lactobacillus reuteri, relies on a two-step enzymatic pathway. Understanding the kinetics of these enzymatic reactions is paramount for optimizing production yields, designing efficient bioreactor systems, and developing robust microbial strains. This technical guide provides a comprehensive overview of the core kinetics, detailed experimental protocols for kinetic analysis, and visual representations of the underlying biochemical and experimental workflows.

The Core Biochemical Pathway

The conversion of glycerol to this compound is catalyzed by two key enzymes: glycerol dehydratase (GDHt) and this compound dehydrogenase (PDOR).

-

Step 1: Dehydration of Glycerol. Glycerol dehydratase (EC 4.2.1.30) initiates the pathway by converting glycerol to 3-hydroxypropionaldehyde (3-HPA). This reaction is often the rate-limiting step in the overall conversion.[1] Many glycerol dehydratases are coenzyme B12-dependent.[2]

-

Step 2: Reduction of 3-HPA. this compound dehydrogenase (EC 1.1.1.202), an NADH-dependent oxidoreductase, then reduces 3-HPA to the final product, this compound.[3] This step is crucial for regenerating NAD+ which is essential for the cell's primary metabolism.

The overall efficiency of this pathway is influenced by the kinetic properties of these two enzymes, as well as by substrate and product inhibition.

Quantitative Kinetic Parameters

The kinetic parameters of glycerol dehydratase and this compound dehydrogenase are critical for modeling and optimizing the fermentation process. These parameters vary between different microbial species and are influenced by factors such as pH, temperature, and the presence of inhibitors.

Table 1: Kinetic Parameters of Glycerol Dehydratase (GDHt)

| Microorganism | Substrate | Km (mM) | Vmax (U/mg) | kcat (s-1) | Source(s) |

| Klebsiella pneumoniae | Glycerol | 0.73 ± 0.09 | - | 400 ± 20 | [4] |

| Klebsiella pneumoniae 2e | Glycerol | 3.42 | 58.15 (nkat/mg) | - | [5] |

| Enterobacter aerogenes | Glycerol | 17 (in the absence of NH4+) | - | - | [6] |

| Enterobacter aerogenes | Glycerol | 5.6 (in the presence of 3.3 mM NH4+) | - | - | [6] |

Table 2: Kinetic Parameters of this compound Dehydrogenase (PDOR)

| Microorganism | Substrate | Km (mM) | Vmax (U/mg) | kcat (s-1) | Source(s) |

| Clostridium butyricum | 3-Hydroxypropionaldehyde | - | 36 (mmol/min/mg) | - | [7] |

| Klebsiella pneumoniae | This compound | - | - | - | [8] |

Note: The activity of this compound dehydrogenase from Klebsiella pneumoniae has been shown to exhibit positive cooperativity between its subunits, leading to non-linear Michaelis-Menten kinetics.[8]

Experimental Protocols

Accurate determination of kinetic parameters requires robust and reproducible experimental protocols. The following sections provide detailed methodologies for the key experiments in studying the biocatalytic conversion of glycerol to this compound.

Glycerol Dehydratase Activity Assay (Coupled Spectrophotometric Method)

This assay measures the activity of glycerol dehydratase by coupling the production of 3-hydroxypropionaldehyde to its subsequent oxidation by aldehyde dehydrogenase (ALDH), which is monitored by the increase in absorbance at 340 nm due to the reduction of NAD+ to NADH.[4]

Materials:

-

Potassium phosphate (B84403) buffer (100 mM, pH 8.0)

-

Glycerol stock solution (1 M)

-

Coenzyme B12 (adenosylcobalamin) stock solution (1 mM)

-

Aldehyde Dehydrogenase (ALDH) from a suitable source (e.g., yeast, recombinant)

-

NAD+ stock solution (100 mM)

-

Cell-free extract containing glycerol dehydratase

-

Spectrophotometer capable of measuring absorbance at 340 nm

-

Cuvettes (1 cm path length)

Procedure:

-

Prepare the Assay Mixture: In a 1 ml cuvette, combine the following reagents in the specified order:

-

800 µL of 100 mM potassium phosphate buffer (pH 8.0)

-

50 µL of 1 M glycerol solution (final concentration 50 mM)

-

10 µL of 1 mM coenzyme B12 solution (final concentration 10 µM)

-

A sufficient amount of ALDH to ensure its activity is not rate-limiting (e.g., 5-10 units)

-

50 µL of 100 mM NAD+ solution (final concentration 5 mM)

-

-

Equilibrate: Incubate the cuvette at the desired temperature (e.g., 37°C) for 5 minutes to allow the temperature to equilibrate.

-

Initiate the Reaction: Add 10-50 µL of the cell-free extract containing glycerol dehydratase to the cuvette and mix gently by inverting.

-

Monitor Absorbance: Immediately start recording the increase in absorbance at 340 nm over time using the spectrophotometer.

-

Calculate Activity: Determine the initial linear rate of the reaction (ΔA340/min). The specific activity of glycerol dehydratase can be calculated using the Beer-Lambert law (molar extinction coefficient of NADH at 340 nm is 6220 M-1cm-1).

One unit (U) of glycerol dehydratase activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of NADH per minute under the specified conditions.

This compound Dehydrogenase Activity Assay (Spectrophotometric Method)

This assay measures the activity of this compound dehydrogenase by monitoring the reduction of NAD+ to NADH at 340 nm in the presence of this compound.[9]

Materials:

-

Potassium bicarbonate buffer (100 mM, pH 9.0)

-

This compound stock solution (1 M)

-

NAD+ stock solution (100 mM)

-

Cell-free extract containing this compound dehydrogenase

-

Spectrophotometer capable of measuring absorbance at 340 nm

-

Cuvettes (1 cm path length)

Procedure:

-

Prepare the Assay Mixture: In a 1 ml cuvette, combine the following reagents:

-

850 µL of 100 mM potassium bicarbonate buffer (pH 9.0)

-

100 µL of 1 M this compound solution (final concentration 100 mM)

-

A suitable volume of cell-free extract containing this compound dehydrogenase.

-

-

Establish Baseline: Mix the contents of the cuvette and measure the baseline absorbance at 340 nm.

-

Initiate the Reaction: Add 50 µL of 100 mM NAD+ solution (final concentration 5 mM) to initiate the reaction.

-

Monitor Absorbance: Immediately start recording the increase in absorbance at 340 nm over time.

-

Calculate Activity: Determine the initial linear rate of the reaction (ΔA340/min) and calculate the specific activity as described for the glycerol dehydratase assay.

One unit (U) of this compound dehydrogenase activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of NADH per minute under the specified conditions.

Analysis of Substrate and Product Concentrations by HPLC

High-Performance Liquid Chromatography (HPLC) is a standard method for quantifying glycerol and this compound in fermentation broth.[10][11]

Instrumentation and Columns:

-

HPLC system with a Refractive Index (RI) detector.

-

An ion-exchange column suitable for organic acid and alcohol separation (e.g., Bio-Rad Aminex HPX-87H).

Mobile Phase:

-

Dilute sulfuric acid (e.g., 5 mM) is commonly used as the mobile phase.

Procedure:

-

Sample Preparation:

-

Collect a sample of the fermentation broth.

-

Centrifuge the sample to remove microbial cells and other solids.

-

Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter.

-

-

Standard Preparation:

-

Prepare a series of standard solutions of known concentrations of glycerol and this compound in the same matrix as the samples (e.g., fermentation medium without cells).

-

-

HPLC Analysis:

-

Set the column temperature (e.g., 60°C) and the mobile phase flow rate (e.g., 0.6 mL/min).

-

Inject a fixed volume of the prepared standards and samples onto the HPLC column.

-

Record the chromatograms.

-

-

Quantification:

-

Identify the peaks corresponding to glycerol and this compound based on their retention times compared to the standards.

-

Construct a calibration curve for each compound by plotting the peak area against the concentration of the standards.

-

Use the calibration curves to determine the concentrations of glycerol and this compound in the unknown samples.

-

Visualizing the Process: Signaling Pathways and Workflows

Graphical representations are invaluable for understanding the complex relationships within the biocatalytic conversion process. The following diagrams, generated using the DOT language for Graphviz, illustrate the core biochemical pathway, the experimental workflow for kinetic analysis, and the logical relationships in the overall process.

Caption: Biochemical pathway of glycerol to this compound.

Caption: Experimental workflow for kinetic analysis.

Caption: Key factors influencing 1,3-PDO production.

Conclusion

A thorough understanding of the kinetics of the biocatalytic conversion of glycerol to this compound is indispensable for the advancement of this important industrial bioprocess. The data and protocols presented in this guide offer a foundational resource for researchers and professionals in the field. By applying these methodologies, it is possible to systematically evaluate and improve microbial strains and fermentation strategies, ultimately leading to more efficient and economically viable production of this compound from renewable resources. Future research should focus on expanding the kinetic database to a wider range of microorganisms and engineered strains, as well as investigating the complex interplay of metabolic regulation and enzyme kinetics at a systems level.

References

- 1. benchchem.com [benchchem.com]

- 2. Identification and Characterization of Coenzyme B12-Dependent Glycerol Dehydratase- and Diol Dehydratase-Encoding Genes from Metagenomic DNA Libraries Derived from Enrichment Cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound dehydrogenase - Wikipedia [en.wikipedia.org]

- 4. Spectrophotometric assay for sensitive detection of glycerol dehydratase activity using aldehyde dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Biochemical and molecular characterization of a novel glycerol dehydratase from Klebsiella pneumoniae 2e with high tolerance against crude glycerol impurities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Glycerol Dehydrogenase - Worthington Enzyme Manual | Worthington Biochemical [worthington-biochem.com]

- 7. A Novel System for Production of this compound Renewable Resources: Characterization of a B12-Independent Glycerol Dehydratase System [acswebcontent.acs.org]

- 8. This compound Dehydrogenase from Klebsiella pneumoniae: Decameric Quaternary Structure and Possible Subunit Cooperativity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Construction and Characterization of a this compound Operon - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

Engineering Escherichia coli for the Production of 1,3-Propanediol: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Core Metabolic Pathways for 1,3-Propanediol (B51772) Production in Engineered E. coli

Introduction

This compound (1,3-PDO) is a valuable chemical intermediate with broad applications in the production of polymers, such as polytrimethylene terephthalate (B1205515) (PTT), as well as in cosmetics, solvents, and as a component in engine coolants. Traditionally produced through chemical synthesis from petroleum-based feedstocks, there is a growing demand for sustainable and environmentally friendly production methods. Metabolic engineering of microorganisms, particularly Escherichia coli, has emerged as a promising alternative for the bio-based production of 1,3-PDO from renewable resources like glycerol (B35011) and glucose.

E. coli is an attractive host for metabolic engineering due to its well-characterized genetics, rapid growth, and established fermentation processes. While wild-type E. coli does not naturally produce 1,3-PDO, the introduction of heterologous pathways has enabled its efficient synthesis. This guide provides a detailed overview of the core metabolic pathways engineered in E. coli for 1,3-PDO production, quantitative data from various engineering strategies, detailed experimental protocols, and visual representations of the key pathways and workflows.

Core Metabolic Pathways for this compound Production

The biosynthesis of 1,3-PDO in engineered E. coli primarily follows two main routes: the conversion of glycerol to 1,3-PDO and the de novo synthesis from glucose.

This compound Production from Glycerol

The most common and direct route for 1,3-PDO production in engineered E. coli involves the utilization of glycerol, a readily available byproduct of biodiesel production.[1] This pathway requires the introduction of two key enzymatic activities that are absent in wild-type E. coli.[2][3]

The central pathway involves a two-step conversion of glycerol:

-

Dehydration of Glycerol: Glycerol is first converted to 3-hydroxypropionaldehyde (3-HPA) by a glycerol dehydratase. This enzyme is a critical component and is often sourced from natural 1,3-PDO producers like Klebsiella pneumoniae or Citrobacter freundii.[4][5] Glycerol dehydratase can be coenzyme B12-dependent or -independent. The coenzyme B12-dependent glycerol dehydratase from K. pneumoniae (encoded by dhaBCE) requires the co-expression of a reactivating factor (encoded by dhaF and dhaG or gdrAB).[4][5]

-

Reduction of 3-HPA: The intermediate, 3-HPA, is then reduced to 1,3-PDO by a this compound oxidoreductase (PDOR). This step is crucial for regenerating NAD⁺ and detoxifying the potent inhibitor 3-HPA.[5] The gene encoding this enzyme (dhaT) is often also taken from K. pneumoniae.[4] Alternatively, the native E. coli NADPH-dependent aldehyde reductase YqhD has been successfully used for this conversion.[2][3]

A significant challenge in this pathway is maintaining the redox balance. The conversion of glycerol to 1,3-PDO is a reductive process that consumes NADH or NADPH. To regenerate these cofactors, a portion of the glycerol must be channeled into the central metabolism to produce biomass and reducing equivalents.[6]

dot

References

- 1. chemmethod.com [chemmethod.com]

- 2. Frontiers | Progress in this compound biosynthesis [frontiersin.org]

- 3. Progress in this compound biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound production by new recombinant Escherichia coli containing genes from pathogenic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Key enzymes catalyzing glycerol to this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Metabolic engineering of Escherichia coli for this compound biosynthesis from glycerol [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Physicochemical Properties of 1,3-Propanediol: A Temperature-Dependent Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Propanediol (B51772) (PDO), with the chemical formula CH₂(CH₂OH)₂, is a three-carbon diol, a class of organic compounds containing two hydroxyl (-OH) groups.[1][2] It exists as a colorless, viscous, and hygroscopic liquid that is miscible with water.[1][3][4] Its properties, such as a high boiling point and low freezing point, make it a valuable component in a wide range of industrial and pharmaceutical applications.[3][5] These include its use in the synthesis of polymers like polytrimethylene terephthalate (B1205515) (PTT), as a solvent, an antifreeze, and in the formulation of composites, adhesives, and coatings.[1][3]

The temperature-dependent behavior of its physicochemical properties is of critical importance for process design, formulation development, and quality control in these applications. Understanding how properties such as density, viscosity, and surface tension change with temperature is essential for predicting material behavior, ensuring product stability, and optimizing manufacturing processes. This technical guide provides a detailed overview of the core physicochemical properties of this compound, with a focus on their variation with temperature, supported by experimental data and methodologies.

Physicochemical Properties: Quantitative Data

The following tables summarize key physicochemical properties of this compound and their dependence on temperature.

General Properties

| Property | Value | Reference |

| Molecular Formula | C₃H₈O₂ | [1][6] |

| Molar Mass | 76.09 g/mol | [1][3][6] |

| Appearance | Colorless, viscous liquid | [1][3][7] |

| Melting Point | -27 °C (246 K) | [1][4] |

| Boiling Point | 210-214 °C (483-487 K) at 760 mmHg | [1][3][4] |

| Flash Point | >99 °C (>210.2 °F) (closed cup) | |

| Autoignition Temp. | 400 °C (752 °F) | [1] |

Density (ρ)

The density of this compound decreases linearly as temperature increases.[8]

| Temperature (K) | Density (g/cm³) |

| 293.15 (20 °C) | 1.0597 |

| 298.15 (25 °C) | 1.053 |

| 303.15 (30 °C) | Data not available in provided search results |

| 308.15 (35 °C) | Data not available in provided search results |

| 313.15 (40 °C) | Data not available in provided search results |

| 318.15 (45 °C) | Data not available in provided search results |

| 323.15 (50 °C) | Data not available in provided search results |

Note: Specific density values for pure this compound at temperatures other than 20°C and 25°C were not explicitly found in the search results, though studies have measured them in ranges from 293.15 K to 318.15 K.[9][10] For binary mixtures with water, density was measured from 298.15 K to 323.15 K.[8]

Dynamic Viscosity (η)

Viscosity is highly sensitive to temperature, decreasing as temperature rises.

| Temperature (K) | Dynamic Viscosity (mPa·s) |

| 293.15 (20 °C) | Referenced in studies, but specific value not listed |

| 298.15 (25 °C) | Referenced in studies, but specific value not listed |

| 303.15 (30 °C) | Referenced in studies, but specific value not listed |

| 308.15 (35 °C) | Referenced in studies, but specific value not listed |

| 313.15 (40 °C) | Referenced in studies, but specific value not listed |

| 318.15 (45 °C) | Referenced in studies, but specific value not listed |

Note: While multiple sources confirm that the viscosity of this compound has been measured across temperature ranges (e.g., 293.15 K to 318.15 K), the specific values for the pure substance at each temperature are not detailed in the provided search results.[9][10][11]

Refractive Index (nD)

The refractive index of this compound shows a linear decrease with increasing temperature.[8]

| Temperature (K) | Refractive Index |

| 293.15 (20 °C) | 1.4398 - 1.440 |

| 298.15 (25 °C) | 1.4192 (for this compound diacetate) |

| 303.15 (30 °C) | Data available for water mixtures[8] |

| 308.15 (35 °C) | Data available for water mixtures[8] |

| 313.15 (40 °C) | Data available for water mixtures[8] |

| 318.15 (45 °C) | Data available for water mixtures[8] |

| 323.15 (50 °C) | Data available for water mixtures[8] |

Note: A study measured the refractive indices for binary systems of water and this compound from 298.15 K to 323.15 K.[8][12] The value at 20°C is for pure this compound.[3][4]

Surface Tension (γ)

Surface tension is influenced by temperature, generally decreasing as temperature increases.

| Temperature (K) | Mass Fraction PDO in Water | Surface Tension (mN/m) |

| 298.15 (25 °C) | 1.00 | Value measured but not specified[8] |

| 303.15 (30 °C) | 1.00 | Value measured but not specified[8] |

| 308.15 (35 °C) | 1.00 | Value measured but not specified[8] |

| 313.15 (40 °C) | 1.00 | Value measured but not specified[8] |

| 318.15 (45 °C) | 1.00 | Value measured but not specified[8] |

| 323.15 (50 °C) | 1.00 | Value measured but not specified[8] |

Note: A detailed study measured the surface tension for the binary water + this compound system across various mass fractions and temperatures from 298.15 K to 323.15 K.[8] However, the exact value for pure PDO (mass fraction 1.00) was not explicitly listed in the abstract.

Experimental Protocols

The determination of physicochemical properties requires precise and standardized methodologies. The following sections describe the general protocols for measuring the key properties of this compound.

Density Measurement

Density is typically measured using a vibrating tube densimeter.

-

Principle: The instrument measures the oscillation period of a U-shaped glass tube filled with the sample. This period is directly related to the density of the liquid.

-

Methodology:

-

Calibration: The densimeter is calibrated using two standards of known density, typically dry air and ultrapure water, at the desired temperature.

-

Sample Preparation: The this compound sample is degassed to remove any dissolved air bubbles that could affect the measurement.

-

Measurement: The sample is injected into the thermostated measurement cell. The temperature is precisely controlled, often using a Peltier system.

-

Data Acquisition: Once the temperature and oscillation period stabilize, the instrument calculates and displays the density. Measurements are repeated to ensure reproducibility.

-

Viscosity Measurement

Dynamic viscosity is commonly determined using a rotational viscometer or a capillary viscometer.

-

Principle (Rotational Viscometer): This method measures the torque required to rotate a spindle immersed in the fluid at a constant speed. The viscosity is proportional to this torque.

-

Methodology (Rotational Viscometer):

-

Instrument Setup: A suitable spindle and speed are selected based on the expected viscosity of this compound.

-

Temperature Control: The sample is placed in a temperature-controlled bath or chamber to maintain the desired experimental temperature.

-

Measurement: The spindle is immersed in the sample to the correct depth. The motor is started, and the system is allowed to equilibrate.

-

Reading: The torque reading is taken, and the instrument's software or a calibration chart is used to convert this reading into a viscosity value in mPa·s.

-

Refractive Index Measurement

The refractive index is measured using a refractometer, often an automatic digital (Abbe) type.

-

Principle: A refractometer measures the critical angle of refraction of light as it passes from a prism of known refractive index into the liquid sample.

-

Methodology:

-

Calibration: The instrument is calibrated using a standard of known refractive index, such as distilled water.

-

Sample Application: A few drops of the this compound sample are placed onto the clean, dry prism surface.

-

Temperature Control: The prism is temperature-controlled, typically via an external water bath or internal Peltier element, to the specified temperature.[8]

-

Measurement: The instrument directs a light source (usually a sodium D-line, 589 nm) through the prism and sample. The critical angle is detected electronically, and the refractive index is displayed.

-

Surface Tension Measurement

The Du Noüy ring method or the Wilhelmy plate method are standard for measuring surface tension.

-

Principle (Du Noüy Ring): This method measures the force required to detach a platinum-iridium ring from the surface of the liquid. This force is directly related to the surface tension.

-

Methodology:

-

Apparatus Setup: A tensiometer equipped with a precision balance and a platinum ring is used. The sample is placed in a thermostated vessel.

-

Measurement: The ring is submerged in the this compound and then slowly pulled upwards. The force is continuously measured.

-

Detachment Point: The maximum force exerted just before the ring detaches from the liquid surface is recorded.

-

Calculation: The surface tension is calculated from this maximum force, taking into account the dimensions of the ring and applying a correction factor.

-

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the experimental determination of the physicochemical properties of a liquid like this compound.

Caption: Generalized workflow for physicochemical property determination.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Ch15 : Diols [chem.ucalgary.ca]

- 3. This compound | C3H8O2 | CID 10442 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound CAS#: 504-63-2 [m.chemicalbook.com]

- 5. Diols: Nomenclature, Preparation, and Reactions - Chemistry Steps [chemistrysteps.com]

- 6. This compound (CAS 504-63-2) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

1,3-Propanediol: A Versatile Bio-derived Building Block for Biodegradable Polyesters

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Propanediol (B51772) (PDO) is a versatile, bifunctional organic compound that has garnered significant attention as a sustainable building block for the synthesis of biodegradable polyesters.[1][2] Traditionally derived from petrochemical feedstocks, recent advancements in metabolic engineering have enabled the cost-effective production of bio-based PDO from renewable resources like glucose and glycerol (B35011).[1][3][4] This shift towards a bio-based economy, coupled with the growing demand for environmentally friendly materials, has positioned PDO-based polyesters as promising alternatives to conventional, non-biodegradable plastics in a wide array of applications, including textiles, packaging, and biomedical devices.[5][6]

This technical guide provides a comprehensive overview of this compound as a monomer for biodegradable polyesters. It covers the biosynthesis of PDO, detailed experimental protocols for polyester (B1180765) synthesis and characterization, a comparative analysis of the properties of various PDO-based polyesters, and an examination of their biodegradation pathways.

Biosynthesis of this compound

The microbial fermentation of renewable feedstocks is a prominent and sustainable route for the production of this compound. Engineered strains of Escherichia coli and Klebsiella pneumoniae have been successfully utilized to convert glucose or glycerol into PDO.[1][3]

One notable biosynthetic pathway in engineered E. coli commences with glucose, a readily available sugar.[1][7] Through a series of enzymatic reactions, glucose is metabolized to key intermediates. A constructed synthetic pathway can proceed via the Krebs cycle intermediate malate (B86768).[7] This pathway involves several engineered enzymatic steps to convert malate into this compound.[7]

To enhance the production of PDO, metabolic engineering strategies are often employed. These strategies include the overexpression of key enzymes, the deletion of genes responsible for competing byproduct formation, and the optimization of fermentation conditions.[1][2] For instance, weakening the tricarboxylic acid (TCA) cycle can redirect carbon flux towards the PDO synthesis pathway.[2]

digraph "Biosynthesis of this compound from Glucose" {

graph [rankdir="LR", splines=ortho, nodesep=0.4];

node [shape=rectangle, style="filled", fillcolor="#F1F3F4", fontname="Arial", fontsize=10, fontcolor="#202124"];

edge [arrowhead=vee, color="#4285F4", penwidth=1.5];

Glucose [fillcolor="#FBBC05"];

Glycolysis [label="Glycolysis"];

TCA_Cycle [label="TCA Cycle", shape=ellipse];

Malate [fillcolor="#34A853"];

DHB [label="L-2,4-Dihydroxybutyrate"];

OHB [label="2-Keto-4-hydroxybutyrate"];

HPA [label="3-Hydroxypropionaldehyde"];

PDO [label="this compound", fillcolor="#EA4335", fontcolor="#FFFFFF"];

Glucose -> Glycolysis;

Glycolysis -> TCA_Cycle;

TCA_Cycle -> Malate;

Malate -> DHB [label="Malate Kinase,\nMalate Semialdehyde Dehydrogenase,\nMalate Semialdehyde Reductase"];

DHB -> OHB [label="DHB Dehydrogenase"];

OHB -> HPA [label="OHB Decarboxylase"];

HPA -> PDO [label="PDO Oxidoreductase"];

}

Caption: General workflow for the synthesis of polyesters via melt polycondensation.

Enzymatic Polymerization

Enzymatic polymerization utilizes lipases as catalysts to facilitate the esterification reaction. This method offers several advantages, including high selectivity, mild reaction conditions (typically 40-90°C), and the avoidance of metal catalysts, which can be beneficial for biomedical applications.[8][9] The reaction is often carried out in a solvent or in a solvent-free system.[9]

```dot

digraph "Enzymatic Polymerization Workflow" {

graph [rankdir="LR", splines=ortho, nodesep=0.5];

node [shape=rectangle, style="filled", fillcolor="#F1F3F4", fontname="Arial", fontsize=10, fontcolor="#202124"];

edge [arrowhead=vee, color="#34A853", penwidth=1.5];

Monomers [label="this compound +\nDicarboxylic Acid Ester", shape=cylinder, fillcolor="#FBBC05"];

Reaction_Setup [label="Reaction Setup\n(Solvent/Solvent-free,\nLipase)", shape=box3d];

Polymerization [label="Polymerization\n(e.g., 40-90°C)", shape=box3d];

Polyester [label="Polyester + Byproduct", shape=cylinder, fillcolor="#4285F4", fontcolor="#FFFFFF"];

Monomers -> Reaction_Setup;

Reaction_Setup -> Polymerization;

Polymerization -> Polyester;

}

Caption: General pathway for the biodegradation of PDO-based aliphatic polyesters.

Experimental Protocols

Protocol 1: Melt Polycondensation of Poly(trimethylene succinate)

-

Reactant Preparation: In a glass reactor equipped with a mechanical stirrer, a nitrogen inlet, and a distillation outlet, add equimolar amounts of this compound and succinic acid. A slight excess of this compound (e.g., 1.2:1 molar ratio) can be used to compensate for any loss during the reaction.

-

Esterification: Heat the reactor to 180-200°C under a slow stream of nitrogen. Maintain these conditions for 2-4 hours to allow for the esterification reaction and the removal of water.

-

Polycondensation: Gradually increase the temperature to 220-240°C while slowly reducing the pressure to below 1 mmHg. Add a catalyst, such as titanium(IV) isopropoxide (approx. 200-500 ppm), to promote the polycondensation reaction.

-

Reaction Monitoring: Continue the reaction for 4-8 hours, monitoring the viscosity of the molten polymer. The reaction is considered complete when the desired viscosity is reached.

-

Polymer Recovery: Cool the reactor to room temperature and carefully remove the solidified polymer. The resulting poly(trimethylene succinate) can be purified by dissolving it in a suitable solvent (e.g., chloroform) and precipitating it in a non-solvent (e.g., methanol).

Protocol 2: Enzymatic Polymerization of Poly(trimethylene adipate)

-

Reactant Preparation: In a reaction vessel, dissolve this compound and diethyl adipate (B1204190) (equimolar amounts) in an appropriate solvent (e.g., diphenyl ether) or prepare a solvent-free mixture.

-

Enzyme Addition: Add an immobilized lipase (B570770), such as Novozym 435 (Candida antarctica lipase B), to the reaction mixture (typically 5-10% by weight of the monomers).

-

Polymerization: Heat the mixture to 60-80°C with constant stirring. If a solvent is used, the reaction can be carried out under reduced pressure to remove the ethanol (B145695) byproduct.

-

Reaction Monitoring: Monitor the progress of the polymerization by analyzing the molecular weight of the polymer at different time intervals using techniques like Gel Permeation Chromatography (GPC).

-

Polymer Recovery: After the desired molecular weight is achieved (typically 24-72 hours), stop the reaction by cooling the mixture. If a solvent was used, precipitate the polymer by adding a non-solvent. Separate the enzyme by filtration for potential reuse. Wash the polymer with a suitable solvent to remove any unreacted monomers and catalyst residues.

Protocol 3: Standard Test Method for Enzymatic Degradation of Polyesters

-

Sample Preparation: Prepare thin films (e.g., 1 cm x 1 cm, ~100 µm thickness) of the PDO-based polyester. Dry the films in a vacuum oven to a constant weight.

-

Enzyme Solution Preparation: Prepare a buffer solution (e.g., phosphate (B84403) buffer, pH 7.0) containing a known concentration of a suitable lipase (e.g., from Rhizopus delemar or Pseudomonas cepacia). A typical enzyme concentration is 0.1-1.0 mg/mL.

-

Degradation Assay: Place a pre-weighed polymer film in a vial containing the enzyme solution. As a control, place an identical film in a buffer solution without the enzyme. Incubate the vials at a constant temperature (e.g., 37°C) with gentle shaking.

-

Weight Loss Measurement: At regular time intervals (e.g., 1, 3, 7, 14 days), remove the polymer films from the solutions. Gently wash the films with distilled water to remove any adsorbed enzyme and buffer salts. Dry the films in a vacuum oven to a constant weight and record the final weight.

-

Data Analysis: Calculate the percentage of weight loss as a function of time. The rate of degradation can be determined from the slope of the weight loss versus time curve. Further analysis of the degraded polymer surface can be performed using techniques like Scanning Electron Microscopy (SEM).

Conclusion

This compound, particularly from renewable resources, is a key platform chemical for the development of a new generation of biodegradable polyesters. The ability to tailor the properties of these polymers through the selection of dicarboxylic acid comonomers, combined with their favorable biodegradation profiles, makes them suitable for a wide range of applications, from commodity plastics to specialized biomedical devices. The experimental protocols provided in this guide offer a starting point for the synthesis and characterization of these promising materials, paving the way for further innovation in the field of sustainable polymers.

References

- 1. researchgate.net [researchgate.net]

- 2. Biosynthesis of this compound via a New Pathway from Glucose in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Progress in this compound biosynthesis [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. pubs.rsc.org [pubs.rsc.org]

- 9. mdpi.com [mdpi.com]

The Dawn of a Bio-based Building Block: An In-depth Technical Guide to the Early Research on Microbial 1,3-Propanediol Production

For Researchers, Scientists, and Drug Development Professionals

The microbial production of 1,3-propanediol (B51772) (1,3-PDO), a valuable monomer for polymers like polytrimethylene terephthalate (B1205515) (PTT), has its roots in early microbiological studies. Long before it became a cornerstone of industrial biotechnology, the fundamental pathways and fermentation characteristics were being elucidated in academic laboratories. This technical guide delves into the core of this early research, providing a detailed look at the microorganisms, experimental protocols, and key findings that paved the way for modern bio-based 1,3-PDO production.

Core Microorganisms and Metabolic Landscape

Early research primarily focused on facultative anaerobes from the Enterobacteriaceae family and obligate anaerobes of the Clostridium genus. These microorganisms naturally possess the metabolic machinery to convert glycerol (B35011) into 1,3-PDO.

Key Native Producers in Early Research:

-

Klebsiella pneumoniae : A facultative anaerobe that became a workhorse in early 1,3-PDO research due to its robust growth and efficient glycerol utilization under both anaerobic and micro-aerobic conditions.

-

Clostridium butyricum : An obligate anaerobe known for its high selectivity in converting glycerol to 1,3-PDO with fewer byproducts compared to some enteric bacteria.

-

Citrobacter freundii : Another member of the Enterobacteriaceae family that demonstrated significant 1,3-PDO production capabilities.[1]

-

Enterobacter agglomerans : Isolated from anaerobic environments, this bacterium was also identified as a natural 1,3-PDO producer.[2]

The metabolic conversion of glycerol to this compound follows a bifurcated pathway involving both oxidative and reductive branches. The reductive pathway leads to the formation of 1,3-PDO, while the oxidative pathway generates the necessary reducing power (NADH) and ATP for cell growth and maintenance.

Quantitative Data from Early Fermentation Studies

The following tables summarize key quantitative data from early research on this compound production by wild-type microorganisms. These values highlight the variability between species and the impact of fermentation conditions.

Table 1: Batch Fermentation Performance of Key Microorganisms

| Microorganism | Substrate (Glycerol) | 1,3-PDO Titer (g/L) | Yield (g/g) | Productivity (g/L/h) | Major Byproducts | Reference |

| Klebsiella pneumoniae | 40 g/L | 17.65 | 0.56 (mol/mol) | 2.94 | Ethanol, Acetate | [3] |

| Clostridium butyricum B593 | Chemostat | - | 0.61 (g/g) | - | Butyrate, Acetate | [4] |

| Citrobacter freundii AD119 | - | >23 | - | - | Lactic acid, Acetic acid | [1] |

| Enterobacter agglomerans | 20 g/L | ~7.8 | 0.51 (mol/mol) | - | Acetate, Ethanol, Formate | [2] |

Table 2: Fed-Batch Fermentation Performance of Klebsiella pneumoniae

| Strain | Fermentation Mode | 1,3-PDO Titer (g/L) | Molar Yield (%) | Productivity (g/L/h) | Reference |

| K. pneumoniae DSM 2026 | Micro-aerobic fed-batch | 59.50 | 51.75 | 1.57 | [3] |

| K. pneumoniae (from C. krusei broth) | Fed-batch | 53 | 0.41 (g/g) | 0.94 | [5] |

Detailed Experimental Protocols from Early Research

The following protocols are compiled from methodologies described in early publications, providing a template for replicating or building upon this foundational work.

Fermentation Protocol for Klebsiella pneumoniae

This protocol is based on batch fermentation studies conducted in the 1990s.

a. Microorganism and Inoculum Preparation:

-

Strain: Klebsiella pneumoniae (e.g., ATCC 25955, DSM 2026).

-

Inoculum Medium: Luria-Bertani (LB) broth or a similar rich medium.

-

Procedure: A single colony is used to inoculate a flask containing the inoculum medium. The culture is incubated overnight at 37°C with shaking.

b. Fermentation Medium Composition: A typical medium composition for K. pneumoniae fermentation is as follows[6][7]:

| Component | Concentration (g/L) |

| Glycerol | 20.0 - 40.0 |

| K₂HPO₄ | 3.4 |

| KH₂PO₄ | 1.3 |

| (NH₄)₂SO₄ | 2.0 |

| MgSO₄·7H₂O | 0.2 |

| CaCl₂·2H₂O | 0.02 |

| FeSO₄·7H₂O | 0.005 |

| Yeast Extract | 1.0 - 3.0 |

| Trace Element Solution | 1-2 mL/L |

c. Fermentation Conditions:

-

Bioreactor: A 1-2 L stirred-tank bioreactor.

-

Temperature: 37°C.

-

pH: Controlled at 7.0 using NaOH or KOH.

-

Agitation: 150-250 rpm.[8]

-

Aeration:

-

Anaerobic: The medium is sparged with nitrogen gas to maintain anaerobic conditions.

-

Micro-aerobic: A low airflow is supplied to the bioreactor.[3]

-

Fermentation Protocol for Clostridium butyricum

This protocol is representative of anaerobic fermentation studies with Clostridium species.

a. Microorganism and Inoculum Preparation:

-

Strain: Clostridium butyricum (e.g., VPI 3266).

-

Inoculum Medium: Reinforced Clostridial Medium (RCM) or a similar anaerobic growth medium.

-

Procedure: The culture is grown under strict anaerobic conditions (e.g., in an anaerobic chamber or using anaerobic jars) at 37°C without agitation.

b. Fermentation Medium Composition: A representative medium for C. butyricum includes:

| Component | Concentration (g/L) |

| Glycerol | 20.0 - 60.0 |

| K₂HPO₄ | 0.5 |

| KH₂PO₄ | 0.5 |

| (NH₄)₂SO₄ | 2.9 |

| MgSO₄·7H₂O | 0.1 |

| FeSO₄·7H₂O | 0.01 |

| Yeast Extract | 1.0 |

| Cysteine-HCl | 0.5 (as a reducing agent) |

c. Fermentation Conditions:

-

Bioreactor: A stirred-tank bioreactor equipped for anaerobic operation.

-

Temperature: 35-37°C.

-

pH: Maintained at 6.5-7.0.

-

Agitation: Gentle agitation (e.g., 100-150 rpm).

-

Anaerobiosis: The bioreactor is continuously sparged with an oxygen-free gas like nitrogen.

Analytical Protocol for Quantification of this compound and Byproducts

High-Performance Liquid Chromatography (HPLC) was a common method for analyzing fermentation samples in early studies.

a. Sample Preparation:

-

Withdraw a sample from the fermentation broth.

-

Centrifuge the sample to pellet the cells.

-

Filter the supernatant through a 0.22 µm or 0.45 µm syringe filter.

-

Dilute the sample with the mobile phase if necessary.

b. HPLC System and Conditions:

-

Column: An ion-exchange column, such as a Bio-Rad Aminex HPX-87H, was frequently used.[9]

-

Mobile Phase: A dilute acid solution, typically 0.005 M H₂SO₄.

-

Flow Rate: 0.5 - 0.6 mL/min.

-

Temperature: 30-60°C.

-

Detection: Refractive Index (RI) detector for this compound, glycerol, and ethanol. A UV detector at 210 nm can be used for organic acids.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for early research on microbial this compound production.

Conclusion

The early research into the microbial production of this compound laid a robust foundation for the advanced metabolic engineering and process optimization strategies employed today. The pioneering work on organisms like Klebsiella pneumoniae and Clostridium butyricum not only demonstrated the feasibility of a bio-based route but also elucidated the core metabolic pathways and identified key process parameters. This technical guide provides a glimpse into the meticulous experimental work of that era, offering valuable insights for researchers seeking to understand the historical context and fundamental principles of this important bioprocess.

References

- 1. Conversion of glycerol to this compound by Citrobacter freundii and Hafnia alvei - newly isolated strains from the Enterobacteriaceae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Production of this compound from Glycerol by Clostridium acetobutylicum and Other Clostridium Species - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Microbial Conversion of Glycerol Into 1,3‐Propanediol by Fermentation: Review of Fundamentals and Operational Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. thaiscience.info [thaiscience.info]

- 7. d-nb.info [d-nb.info]

- 8. Evaluation of this compound Production from Crude Glycerol by Citrobacter freundii ATCC 8090 | Chemical Engineering Transactions [cetjournal.it]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Chemical Synthesis of 1,3-Propanediol from Ethylene Oxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary chemical synthesis routes for producing 1,3-propanediol (B51772) (1,3-PDO) from ethylene (B1197577) oxide. 1,3-PDO is a valuable bifunctional molecule with applications in polymers, cosmetics, and as a building block in the synthesis of pharmaceuticals. This document details the core chemical transformations, catalytic systems, reaction conditions, and experimental protocols to facilitate a deeper understanding and practical application of these synthetic methods.

Introduction to Synthesis Routes

The commercial production of this compound from ethylene oxide is primarily achieved through a two-step process, often referred to as the Shell process.[1][2] This method involves the hydroformylation (or oxo synthesis) of ethylene oxide to an intermediate, 3-hydroxypropionaldehyde (3-HPA), which is subsequently hydrogenated to yield this compound.[1][3][4] Additionally, research has explored a one-step synthesis route where hydroformylation and hydrogenation occur in a single pot.[5]

Two-Step Synthesis of this compound

The two-step synthesis pathway is the most established chemical route for producing 1,3-PDO from ethylene oxide. It offers a robust and relatively high-yield process.

Step 1: Hydroformylation of Ethylene Oxide to 3-Hydroxypropionaldehyde

The first step involves the reaction of ethylene oxide with synthesis gas (a mixture of carbon monoxide and hydrogen) in the presence of a catalyst to produce 3-hydroxypropionaldehyde.[6] Cobalt and rhodium complexes are effective catalysts for this transformation.[6]

The overall reaction is as follows:

C₂H₄O + CO + H₂ → HOCH₂CH₂CHO

Cobalt carbonyl (Co₂(CO)₈) is a commonly used catalyst for this hydroformylation step.[7] The reaction is typically carried out at elevated temperatures and pressures.

| Parameter | Value | Reference(s) |

| Catalyst | Dicobalt octacarbonyl (Co₂(CO)₈) | [7] |

| Temperature | 100°C - 250°C | [8] |

| Pressure | 100 - 400 bar | [8] |

| Solvent | Basic solvents like pyridine (B92270) are noted to be effective. | [6] |

The following is a representative experimental protocol for the hydroformylation of ethylene oxide, synthesized from information available in the cited literature.

Materials:

-

Ethylene oxide

-

Synthesis gas (CO/H₂ mixture)

-

Dicobalt octacarbonyl (Co₂(CO)₈)

-

Anhydrous, degassed solvent (e.g., toluene (B28343) or a basic solvent like pyridine)

Equipment:

-

High-pressure autoclave reactor equipped with a magnetic stirrer, gas inlet, liquid sampling port, and temperature and pressure controls.

-

Gas handling system for synthesis gas.

-

Analytical instrumentation for product analysis (e.g., Gas Chromatography).

Procedure:

-

Catalyst Preparation: The active catalyst, cobalt tetracarbonyl hydride (HCo(CO)₄), is typically formed in situ from dicobalt octacarbonyl under the reaction conditions.[9]

-

Reactor Setup: The autoclave is thoroughly dried and purged with an inert gas (e.g., nitrogen or argon). A precise amount of dicobalt octacarbonyl is charged into the reactor under an inert atmosphere. The anhydrous, degassed solvent is then added.

-

Reaction Initiation: The reactor is sealed and pressurized with synthesis gas to the desired pressure. The temperature is then raised to the target value while stirring.

-

Ethylene Oxide Addition: A known amount of liquid ethylene oxide is carefully introduced into the reactor.

-

Reaction Monitoring: The reaction is allowed to proceed for a specified duration, during which the pressure is maintained by the continuous addition of synthesis gas. The progress of the reaction can be monitored by taking samples at intervals and analyzing them for the formation of 3-hydroxypropionaldehyde.

-

Reaction Termination and Product Isolation: After the reaction is complete, the reactor is cooled to room temperature, and the excess gas is carefully vented. The liquid product mixture containing 3-hydroxypropionaldehyde is then collected. The 3-HPA is often not isolated in a pure form due to its instability and is typically carried forward to the next step in the reaction solution.[4]

Step 2: Hydrogenation of 3-Hydroxypropionaldehyde to this compound

The second step involves the reduction of the aldehyde functional group in 3-hydroxypropionaldehyde to a primary alcohol, yielding this compound.

The overall reaction is as follows:

HOCH₂CH₂CHO + H₂ → HOCH₂CH₂CH₂OH

A variety of catalysts can be employed for this hydrogenation step, with nickel-based catalysts being common. Bimetallic catalysts, such as Ru-Ni supported on silica (B1680970), have shown high efficacy.

| Parameter | Value | Reference(s) |

| Catalyst | Ru-Ni/SiO₂, Raney Nickel | [10][11] |

| Temperature | 80°C | [12] |

| Pressure | 2.0 MPa | [12] |

| Solvent | The reaction mixture from the hydroformylation step can be used directly. |

A study on a bimetallic Ru-Ni/SiO₂ catalyst demonstrated a yield of over 99.0% for 1,3-PDO under optimized conditions.[12]

The following is a representative experimental protocol for the hydrogenation of 3-hydroxypropionaldehyde, based on the cited literature.

Materials:

-

Solution of 3-hydroxypropionaldehyde from the previous step.

-

Hydrogen gas.

-

Hydrogenation catalyst (e.g., Ru-Ni/SiO₂ or Raney Nickel).

Equipment:

-

High-pressure hydrogenation reactor.

-

Filtration system to remove the catalyst.

-

Distillation apparatus for product purification.

Procedure:

-

Catalyst Preparation (for Ru-Ni/SiO₂):

-

Calculated amounts of RuCl₃·xH₂O, Ni(NO₃)₂·6H₂O, and colloidal silica solution are mixed at room temperature with vigorous stirring for 8 hours.

-

The resulting mixture is dried overnight at 120°C and then calcined in air at 550°C for 4 hours.

-

Prior to use, the catalyst is reduced in a hydrogen atmosphere at 550°C for 4 hours.[10]

-

-

Reactor Setup: The hydrogenation reactor is charged with the 3-hydroxypropionaldehyde solution and the hydrogenation catalyst.

-

Reaction: The reactor is sealed, purged with hydrogen, and then pressurized with hydrogen to the desired pressure. The reaction mixture is heated to the target temperature with stirring.

-

Reaction Monitoring: The reaction is monitored by observing the uptake of hydrogen.

-

Product Work-up: After the reaction is complete, the reactor is cooled, and the pressure is released. The catalyst is removed by filtration.

-

Purification: The resulting solution is then purified to isolate this compound. This is typically achieved through distillation.[1] Other methods like phase separation and chromatography can also be employed for high-purity applications.[3]

One-Step Synthesis of this compound

A more streamlined approach is the one-step synthesis, where ethylene oxide is directly converted to this compound in a single reactor. This process utilizes a bimetallic catalyst system that facilitates both the hydroformylation and the subsequent hydrogenation.

This process often employs a homogeneous bimetallic cobalt-ruthenium catalyst.[5]

| Parameter | Value | Reference(s) |

| Catalyst | Bimetallic Co-Ru complex | [5] |

| Temperature | 30°C - 150°C | [5] |

| Pressure | 100 - 4000 psi | [5] |

| Solvent | Inert solvent | [5] |

A patent describes a one-step process using a cobalt-ruthenium catalyst with a phospholanoalkane ligand that can achieve a 1,3-PDO yield of up to 70 mole %.[5]

The following is a representative experimental protocol for the one-step synthesis of this compound.

Materials:

-

Ethylene oxide

-

Synthesis gas (CO/H₂)

-

Bimetallic cobalt-ruthenium catalyst

-

Inert solvent

Equipment:

-

High-pressure autoclave reactor with necessary controls.

-

Gas and liquid handling systems.

-

Purification apparatus (e.g., distillation, extraction).

Procedure:

-

Catalyst Preparation: The bimetallic catalyst complex is prepared according to specific literature procedures. For instance, a ruthenium-ligand complex can be pre-formed and then combined with a cobalt source.[5]

-

Reactor Setup: The reactor is charged with the catalyst and the inert solvent under an inert atmosphere.

-

Reaction: The reactor is pressurized with synthesis gas, and the temperature is adjusted. Ethylene oxide is then introduced. The reaction is run for a specified time, typically 1 to 5 hours in a batch process.[5]

-

Product Recovery: Upon completion, the reactor is cooled and depressurized. The this compound is recovered from the product mixture using methods such as selective extraction, fractional distillation, or phase separation.[5]

Visualization of Synthesis Pathways

The following diagrams illustrate the logical flow of the described synthesis routes.

Quantitative Data Summary

The following tables summarize the quantitative data for the key steps in the synthesis of this compound from ethylene oxide.

Table 1: Hydroformylation of Ethylene Oxide to 3-Hydroxypropionaldehyde

| Catalyst | Temperature (°C) | Pressure (bar) | Yield of 3-HPA (%) | Selectivity for 3-HPA (%) | Reference(s) |

| Co₂(CO)₈ | 100 - 250 | 100 - 400 | Data not specified | Data not specified | [8] |

Table 2: Hydrogenation of 3-Hydroxypropionaldehyde to this compound

| Catalyst | Temperature (°C) | Pressure (MPa) | Yield of 1,3-PDO (%) | Reference(s) |

| Ru-40Ni/SiO₂ | 80 | 2.0 | > 99.0 | [12] |

| Raney Nickel | Not specified | Not specified | High yields reported | [11] |

Table 3: One-Step Synthesis of this compound from Ethylene Oxide

| Catalyst | Temperature (°C) | Pressure (psi) | Yield of 1,3-PDO (mol %) | Reference(s) |

| Co-Ru with phospholanoalkane ligand | 30 - 150 | 100 - 4000 | up to 70 | [5] |

Conclusion

The synthesis of this compound from ethylene oxide provides a viable petrochemical route to this important diol. The two-step process, involving hydroformylation followed by hydrogenation, is well-established, with opportunities for optimization through catalyst development, particularly for the hydrogenation step where high yields have been demonstrated. The one-step synthesis offers a more direct and potentially more economical route, though it may present challenges in catalyst stability and separation. This guide provides the foundational technical details for researchers to explore and further develop these synthetic pathways.

References

- 1. Studies on Purification of this compound by Molecular Distillation [kci.go.kr]

- 2. US20050069997A1 - Purification of biologically-produced this compound - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. US6191321B1 - Process for preparing this compound from methyl 3-hydroxypropionate - Google Patents [patents.google.com]

- 5. US6576802B2 - One-step production of 1, 3-propanediol from ethylene oxide and syngas with a catalyst with a phospholanoalkane ligand - Google Patents [patents.google.com]

- 6. Hydroformylation - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. Hydroformylation catalyzed by unmodified cobalt carbonyl under mild conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A novel downstream process for highly pure 1,3‐propanediol from an efficient fed‐batch fermentation of raw glycerol by Clostridium pasteurianum - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Hydrogenation of 3-hydroxypropanal into this compound over bimetallic Ru–Ni catalyst - RSC Advances (RSC Publishing) DOI:10.1039/C7RA01184A [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. Hydrogenation of 3-hydroxypropanal into this compound over bimetallic Ru–Ni catalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]

The Bio-Route to a Polymer Building Block: An In-depth Technical Guide to the Discovery and History of 1,3-Propanediol Fermentation

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the fascinating discovery and rich history of 1,3-propanediol (B51772) (1,3-PDO) fermentation, a cornerstone of modern industrial biotechnology. From its early observation over a century ago to the sophisticated metabolic engineering strategies of today, the microbial production of 1,3-PDO from renewable feedstocks represents a significant achievement in sustainable chemical manufacturing. This document provides a comprehensive overview of the key microorganisms, metabolic pathways, fermentation strategies, and analytical techniques that have defined this field.

A Historical Perspective: From Obscurity to a Billion-Dollar Molecule

The microbial conversion of glycerol (B35011) to this compound was first described in scientific literature in 1881.[1] However, for over a century, this discovery remained a scientific curiosity with little to no industrial interest. The resurgence of 1,3-PDO as a valuable chemical intermediate came with the development of new polymers, most notably polytrimethylene terephthalate (B1205515) (PTT). The unique properties of PTT, particularly its application in textiles and carpets, created a significant market demand for high-purity 1,3-PDO.[2]

The traditional chemical synthesis routes to 1,3-PDO, often starting from petroleum-based feedstocks like acrolein or ethylene (B1197577) oxide, were hampered by harsh reaction conditions, the use of expensive catalysts, and environmental concerns.[2] This created a compelling case for the development of a bio-based production route. A major breakthrough in the commercialization of bio-based 1,3-PDO was achieved by DuPont, in collaboration with Tate & Lyle and Genencor. They successfully engineered a strain of Escherichia coli to produce 1,3-PDO from glucose, a readily available and renewable feedstock.[2][3] This innovation marked a turning point, establishing microbial fermentation as a competitive and sustainable alternative for the industrial-scale production of this versatile chemical.

The Microbial Workforce: Key Players in 1,3-PDO Production

A diverse range of microorganisms are naturally capable of producing this compound from glycerol. These organisms primarily belong to the genera Clostridium, Klebsiella, Citrobacter, Enterobacter, and Lactobacillus.[1][2] Among these, Clostridium butyricum and Klebsiella pneumoniae have been the most extensively studied and are considered highly promising for industrial applications due to their high yields and productivity.[4] However, the pathogenic nature of some Klebsiella pneumoniae strains has prompted research into safer alternatives.[2]

The advent of metabolic engineering has expanded the repertoire of 1,3-PDO producers to include recombinant microorganisms like Escherichia coli.[3][5] By introducing the necessary genetic machinery and optimizing metabolic fluxes, researchers have successfully created robust E. coli strains capable of high-titer 1,3-PDO production from glucose.[5][6]

Quantitative Fermentation Data

The following table summarizes key quantitative data from various studies on this compound fermentation, providing a comparative overview of the performance of different microorganisms and fermentation strategies.

| Microorganism | Strain | Substrate | Fermentation Mode | Titer (g/L) | Yield (mol/mol) | Productivity (g/L·h) | Reference |

| Clostridium butyricum | DL07 | Pure Glycerol | Fed-Batch | 104.8 | - | 3.38 | [7][8] |

| Clostridium butyricum | DL07 | Crude Glycerol | Fed-Batch | 94.2 | - | 3.04 | [7][8] |

| Clostridium butyricum | DL07 | - | Sequential Fed-Batch | 85 (avg.) | - | 3.1 (avg.) | [7][8] |

| Klebsiella pneumoniae | YT7 | Glycerol | Co-fermentation with Shewanella oneidensis MR-1 | 62.9 | - | - | [4] |

| Escherichia coli | Recombinant | Glucose | - | - | 0.47 | - | [6] |

| Citrobacter freundii & Klebsiella pneumoniae | Gene Donor | Waste Glycerol | Batch | 10.6 | 0.4 | - | [9] |

| Mixed Culture | Wastewater Treatment Plant | Crude Glycerol | Fed-Batch | 70 | 0.56-0.76 | 2.6 |

Metabolic Pathways: The Core Biochemistry of 1,3-PDO Synthesis

The biosynthesis of this compound from glycerol in native producers proceeds through a two-step enzymatic pathway. In the engineered E. coli strains, the pathway is extended to include the conversion of glucose to glycerol.

Native Pathway: Glycerol to this compound

The natural fermentation of glycerol to 1,3-PDO involves two key enzymes:

-

Glycerol Dehydratase (GDHt): This enzyme, often dependent on coenzyme B12, catalyzes the dehydration of glycerol to 3-hydroxypropionaldehyde (3-HPA).[4]

-

This compound Oxidoreductase (PDOR): This NADH-dependent enzyme then reduces 3-HPA to the final product, this compound.[4]

This pathway is part of a larger metabolic network where a portion of the glycerol is oxidized to provide the necessary reducing equivalents (NADH) for the reductive pathway to 1,3-PDO.

References

- 1. Microbial production of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chemmethod.com [chemmethod.com]

- 3. researchgate.net [researchgate.net]

- 4. Progress in this compound biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. faculty.unist.ac.kr [faculty.unist.ac.kr]

- 6. researchgate.net [researchgate.net]

- 7. Sequential fed-batch fermentation of this compound from glycerol by Clostridium butyricum DL07 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. This compound production by new recombinant Escherichia coli containing genes from pathogenic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Theoretical and Practical Yield of 1,3-Propanediol from Glycerol Fermentation

Introduction